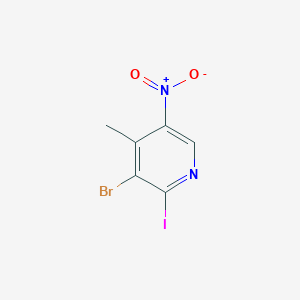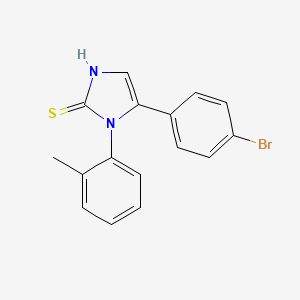
Methyl 3-cyanoindole-6-carboxylate
Vue d'ensemble
Description
Methyl 3-cyano-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a cyano group at the 3-position and a carboxylate group at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mécanisme D'action
Target of Action
Methyl 3-cyanoindole-6-carboxylate, also known as methyl 3-cyano-1H-indole-6-carboxylate or C11H8N2O2, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole compounds are known to interact with their targets and induce changes such as apoptosis through the inhibition of several pro-survival pathways .
Biochemical Pathways
Indole compounds are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole compounds are known to have various biological activities, which suggests that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Methyl 3-cyano-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-cyano-1H-indole-6-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of biochemical pathways that lead to disease states.
Cellular Effects
Methyl 3-cyano-1H-indole-6-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, methyl 3-cyano-1H-indole-6-carboxylate can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of methyl 3-cyano-1H-indole-6-carboxylate involves several key processes. It exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, methyl 3-cyano-1H-indole-6-carboxylate can bind to the active sites of enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . Additionally, it can interact with transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-cyano-1H-indole-6-carboxylate change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including methyl 3-cyano-1H-indole-6-carboxylate, can remain stable under specific conditions, allowing for prolonged biological activity . Degradation products may also form over time, potentially leading to changes in cellular responses.
Dosage Effects in Animal Models
The effects of methyl 3-cyano-1H-indole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues or organs. Understanding the dosage-dependent effects of methyl 3-cyano-1H-indole-6-carboxylate is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
Methyl 3-cyano-1H-indole-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives have been shown to modulate the activity of enzymes involved in the biosynthesis of key metabolites . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of methyl 3-cyano-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, thereby affecting its biological activity . Understanding the transport and distribution mechanisms of methyl 3-cyano-1H-indole-6-carboxylate is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 3-cyano-1H-indole-6-carboxylate plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyanoindole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyano-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Methyl 3-cyano-1H-indole-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-formylindole-6-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Methyl 3-cyano-1H-indole-6-carboxylate is unique due to the presence of both cyano and carboxylate groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other indole derivatives .
Propriétés
IUPAC Name |
methyl 3-cyano-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVEPCMUWGFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653349 | |
| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-51-1 | |
| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile (C11H8N2O2)?
A1: The crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile is monoclinic, belonging to the space group P12|/«l (No. 14). Its unit cell dimensions are: a = 4.836(1) Å, b = 13.031(1) Å, c = 32.408(6) Å, and β = 92.82(2)°. [] The asymmetric unit comprises two formula units (C11H8N2O2) and the molecules are nearly planar and coplanar. They are linked by O—H···N hydrogen bonds. []
Q2: How does the structure of 3-(2,3-Dioxoindolin-1-yl)propanenitrile (C11H8N2O2) influence its packing in the crystal form?
A2: The asymmetric unit of 3-(2,3-Dioxoindolin-1-yl)propanenitrile contains two independent molecules (A and B), each exhibiting a nearly coplanar arrangement of the indoline ring and two carbonyl oxygen atoms. [] The fused ring system is almost perpendicular to the cyanoethyl chains. [] The crystal packing is stabilized by C—H⋯O and π–π interactions, forming a double layer structure along the a-axis. []
Q3: What are the key spectroscopic characteristics of 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine (C11H8N2O2) as determined from its isolation?
A3: 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine, isolated from the Bunaken Marine Park sponge Aaptos sp., has a molecular weight of 200. [] Its structure was confirmed using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. [] Additionally, Proton and Carbon Nuclear Magnetic Resonance (1H and 13C-NMR) spectroscopy provided detailed structural insights. []
Q4: What is the significance of studying different isomers and structural analogs of C11H8N2O2?
A5: Examining different isomers and analogs of C11H8N2O2, like those discussed in the research papers, helps scientists understand the structure-activity relationship. [, , , ] This knowledge is crucial in drug discovery and material science to tailor compounds with specific properties, such as improved binding affinity, solubility, or stability. Further research might explore potential applications in areas like pharmaceuticals or organic electronics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



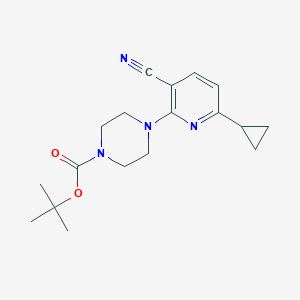
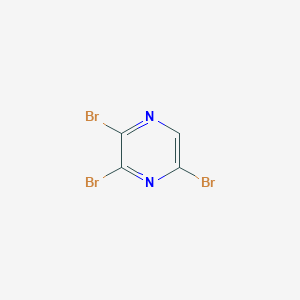
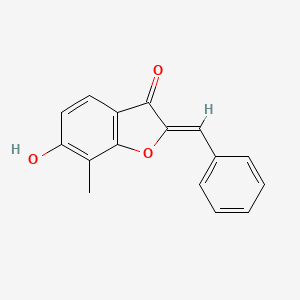

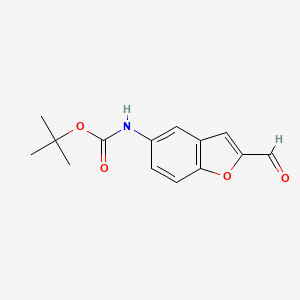

![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)
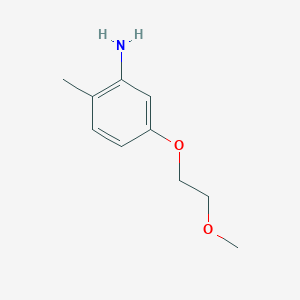
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
